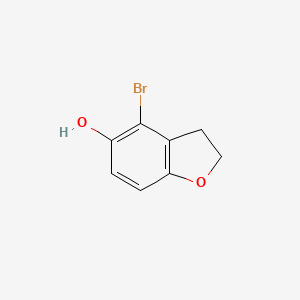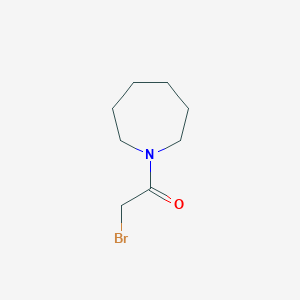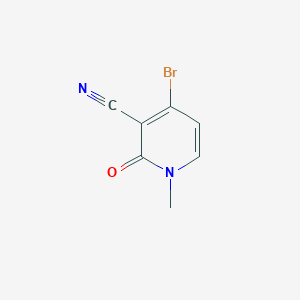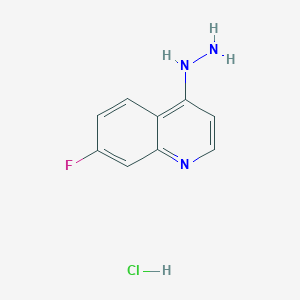![molecular formula C11H5FN2O2 B11888087 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-63-6](/img/structure/B11888087.png)
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused ring structure, which includes an imidazole ring and an isoquinoline ring, with a fluorine atom at the 8th position and keto groups at the 5th and 10th positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of the desired imidazoisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Isoquinoline-1,3-dione derivatives: These compounds are structurally related and are used in similar applications, such as in the development of semiconducting materials.
Uniqueness: 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The specific positioning of the fluorine atom and keto groups also contributes to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
62366-63-6 |
|---|---|
Molekularformel |
C11H5FN2O2 |
Molekulargewicht |
216.17 g/mol |
IUPAC-Name |
8-fluoroimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C11H5FN2O2/c12-6-1-2-7-8(5-6)9(15)10-13-3-4-14(10)11(7)16/h1-5H |
InChI-Schlüssel |
ZSKSASTXCYULPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)C3=NC=CN3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)








